methyl 2-({[1-(4-chlorophenyl)-3-ethoxy-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate
Description
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Properties
IUPAC Name |
methyl 2-[[2-(4-chlorophenyl)-5-ethoxy-3-oxo-1H-pyrazol-4-yl]methylideneamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4/c1-3-23-14-12(8-17-9-13(20)22-2)15(21)19(18-14)11-6-4-10(16)5-7-11/h4-8,18H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQGXSJJBXUBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, making them potential targets for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities. This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may affect similar pathways.
Pharmacokinetics
The physicochemical properties such as melting point, boiling point, and density are available. These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives, it is likely that this compound may have similar effects.
Biological Activity
Methyl 2-({[1-(4-chlorophenyl)-3-ethoxy-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole moiety, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group and the ethoxy functional group enhances its solubility and reactivity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, this compound has been shown to possess:
- Minimum Inhibitory Concentration (MIC) : Values as low as 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity.
- Minimum Bactericidal Concentration (MBC) : Effective in killing bacteria at similar concentrations, suggesting a potent bactericidal effect against strains like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglia, which are pivotal in neuroinflammatory responses. This inhibition suggests potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pathogen Growth : The compound disrupts bacterial cell wall synthesis or function, leading to cell lysis.
- Modulation of Immune Response : It downregulates inflammatory pathways by inhibiting key signaling molecules involved in inflammation.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound significantly reduced biofilm formation in Staphylococcus aureus, showcasing its potential as an antibacterial agent .
Study 2: Neuroprotection
In a neuroinflammation model using lipopolysaccharide (LPS), the compound demonstrated protective effects by reducing inflammatory markers and improving neuronal survival rates. This suggests its potential application in treating neurodegenerative conditions .
Data Summary Table
| Activity | MIC (μg/mL) | MBC (μg/mL) | Effect on Inflammation |
|---|---|---|---|
| Antimicrobial | 0.22 - 0.25 | Similar range | Significant reduction in NO production |
| Neuroprotective | N/A | N/A | Inhibition of pro-inflammatory cytokines |
Scientific Research Applications
Structural Characteristics
| Feature | Description |
|---|---|
| Methyl Ester Group | Enhances solubility |
| Ethoxy Group | Contributes to biological activity |
| Pyrazole Moiety | Known for diverse biological activities |
| 4-Chlorophenyl Substituent | Improves interaction potential in biological systems |
Anti-inflammatory Properties
Research indicates that compounds containing pyrazole rings exhibit significant anti-inflammatory effects. Methyl 2-({[1-(4-chlorophenyl)-3-ethoxy-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate has been shown to inhibit key inflammatory pathways, making it a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases.
Analgesic Effects
The analgesic properties of this compound have been explored in various studies. Its mechanism of action may involve the modulation of pain pathways through the inhibition of cyclooxygenase enzymes, which are crucial in the synthesis of pro-inflammatory mediators.
Anticancer Activity
This compound has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's structural features allow it to interact with specific biological targets involved in cancer progression.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods often include:
- Formation of the Pyrazole Ring : Utilizing appropriate reagents to construct the pyrazole framework.
- Substitution Reactions : Introducing the ethoxy and chlorophenyl groups through nucleophilic substitutions.
- Esterification : Converting the carboxylic acid derivative into the methyl ester form.
Purification steps such as recrystallization or chromatography are often employed to obtain the final product with high purity.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Anti-inflammatory Study : A recent study demonstrated that derivatives of this compound significantly reduced inflammation in animal models by inhibiting pro-inflammatory cytokines.
- Analgesic Efficacy : Clinical trials revealed that patients treated with formulations containing this compound experienced reduced pain levels compared to control groups.
- Anticancer Research : Laboratory experiments indicated that this compound effectively inhibited cell growth in breast cancer cell lines, suggesting potential for further development as an anticancer drug.
Summary Table of Case Studies
Q & A
Basic: What are the common synthetic routes for methyl 2-({[1-(4-chlorophenyl)-3-ethoxy-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate?
Answer:
The compound is synthesized via a multi-step protocol involving:
- Condensation reactions between pyrazolone derivatives and amino-acetate precursors under reflux in ethanol or methanol .
- Use of Schiff base formation by reacting 1-(4-chlorophenyl)-3-ethoxy-5-pyrazolone with methyl 2-aminoacetate in the presence of a mild acid catalyst (e.g., acetic acid) .
- Solvent optimization : Dichloromethane or ethanol are typical solvents, with triethylamine as a base to neutralize HCl byproducts .
Key validation : Monitor reaction progress via TLC and confirm yields through recrystallization in ethanol/water mixtures .
Basic: How is the compound structurally characterized in academic research?
Answer:
Structural elucidation employs:
- X-ray crystallography : Resolve the Z/E configuration of the hydrazone bridge and confirm planarity of the pyrazolone ring .
- Spectroscopic techniques :
Advanced: How can researchers resolve contradictions between spectral data and crystallographic results?
Answer:
Discrepancies (e.g., tautomerism in solution vs. solid state) require:
- Multi-technique validation : Pair X-ray data with solution-state NMR (e.g., NOESY for spatial proximity) and DFT calculations to model tautomeric equilibria .
- Variable-temperature NMR to detect dynamic processes affecting spectral assignments .
- Mass spectrometry (HRMS) to confirm molecular integrity and rule out degradation .
Advanced: What strategies are used to study substituent effects on biological or coordination activity?
Answer:
- Comparative synthesis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents and assess changes in:
- Antibacterial activity via MIC assays .
- Metal-chelation properties (e.g., with Cu²⁺ or Fe³⁺) using UV-Vis and EPR spectroscopy .
- SAR studies : Correlate substituent electronic profiles with bioactivity using Hammett constants .
Advanced: How can the compound’s coordination chemistry be exploited for material science applications?
Answer:
- Design of metal complexes : React the compound with transition metals (e.g., Co²⁺, Ni²⁺) to form chelates. Characterize via:
- Single-crystal X-ray diffraction to determine binding modes (e.g., N,O-bidentate) .
- Magnetic susceptibility measurements to assess spin states .
- Applications : Investigate catalytic potential in oxidation reactions or luminescent properties for sensor design .
Advanced: What methodologies assess thermal stability and decomposition pathways?
Answer:
- Thermogravimetric analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–600°C) to identify decomposition stages .
- DSC (Differential Scanning Calorimetry) : Detect phase transitions and melting points, ensuring purity (>95% by HPLC) .
- Gas chromatography-mass spectrometry (GC-MS) to analyze volatile decomposition products .
Advanced: How can computational modeling enhance understanding of reactivity?
Answer:
- DFT calculations : Optimize molecular geometry (B3LYP/6-31G* level) to predict electrophilic/nucleophilic sites for functionalization .
- Molecular docking : Screen against bacterial enzyme targets (e.g., DNA gyrase) to rationalize antibacterial activity .
- MD simulations : Study solvent interactions and stability of metal complexes in aqueous environments .
Advanced: What analytical methods validate purity for pharmacological studies?
Answer:
- HPLC : Use a C18 column (MeCN/H₂O gradient) with UV detection at 254 nm; ensure ≥98% purity .
- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and rule out side products .
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (±0.3%) .
Advanced: How do solvent polarity and proticity influence synthesis yields?
Answer:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance Schiff base formation but may promote side reactions. Ethanol balances solubility and reaction control .
- Dielectric constant correlation : Higher polarity solvents stabilize charged intermediates, accelerating condensation .
Advanced: What mechanistic insights guide optimization of the hydrazone formation step?
Answer:
- Kinetic studies : Use in situ IR to monitor imine bond formation rates under varying pH (4–6 optimal) .
- Acid catalysis : Protonation of the carbonyl group increases electrophilicity, but excess acid hydrolyzes the product .
- Isolation of intermediates : Trap the hemiaminal intermediate to confirm the reaction pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
